S-(4-azido-2-nitrophenyl)thiophenol
Description
Significance of Aryl Azido-Nitro-Thiophenol Derivatives in Contemporary Chemical Research
Aryl azido-nitro-thiophenol derivatives are significant in contemporary chemical research primarily due to their utility as heterobifunctional cross-linkers and photoaffinity labels. The nitrophenyl azide (B81097) component is a classic photoreactive group. Upon exposure to UV light, the azide is converted into a highly reactive nitrene intermediate that can form covalent bonds by inserting into C-H and N-H bonds or by reacting with nucleophiles. This property is invaluable for mapping the binding sites of ligands within biological macromolecules.
For instance, related N-(4-azido-2-nitrophenyl) derivatives have been successfully employed to probe the peptide binding sites of enzymes like prolyl 4-hydroxylase and the substrate binding site of Na+/K(+)-ATPase. nih.govnih.gov In these studies, the azido-nitrophenyl group allows for light-induced covalent attachment to the target protein, thereby identifying specific interaction domains. nih.govnih.gov The presence of the thiol group in S-(4-azido-2-nitrophenyl)thiophenol adds another layer of functionality, enabling its conjugation to various entities through thiol-disulfide exchange or other thiol-specific reactions.
Overview of Strategic Importance in Synthetic Methodologies
The strategic importance of this compound lies in its potential as a versatile building block in organic synthesis. The azide group is a key player in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. tcichemicals.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient formation of stable triazole linkages under mild, often aqueous, conditions. organic-chemistry.org This opens up avenues for conjugating this compound to a wide array of alkyne-modified molecules, including biomolecules and materials.
The synthesis of thiophenol derivatives can be approached through several established methods. For example, the synthesis of 4-nitrothiophenol (B108094) can be achieved by reacting 4-fluoronitrobenzene with a sulfur source like sodium sulfide (B99878). chemicalbook.com Glycosidation reactions using 4-nitrobenzenethiol have also been reported, demonstrating the reactivity of the thiol group in the presence of a nitro group. nih.gov These methodologies suggest plausible synthetic routes to this compound and its derivatives, likely starting from a suitably substituted halogenated nitro-azido benzene (B151609).
Current Research Gaps and Future Directions for this compound
Despite the clear potential of this compound, a survey of the current scientific literature reveals a significant research gap: there is a lack of studies focusing specifically on this compound. Much of the existing research utilizes related structures, such as N-(4-azido-2-nitrophenyl) or S-(4-nitrophenyl) derivatives, for various applications. nih.govnih.govnih.gov This highlights a key opportunity for future research.
Future investigations should aim to fully characterize the physicochemical properties of this compound and explore its utility in a broader range of applications. A systematic study of its reactivity in different chemical transformations, including photo-crosslinking and click chemistry, would be highly valuable. Furthermore, the development and optimization of synthetic routes to this compound would facilitate its wider adoption by the research community. The exploration of its use in materials science, for example in the functionalization of surfaces or nanoparticles, represents another promising avenue for future research. The unique combination of functionalities in this compound suggests that it could serve as a powerful and versatile tool in the ongoing quest for new materials and a deeper understanding of biological processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71800-42-5 |
|---|---|
Molecular Formula |
C12H8N4O2S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-azido-2-nitro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8N4O2S/c13-15-14-9-6-7-12(11(8-9)16(17)18)19-10-4-2-1-3-5-10/h1-8H |
InChI Key |
PLCQIDHJDMUWIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Other CAS No. |
71800-42-5 |
Synonyms |
S-(4-azido-2-nitrophenyl)thiophenol |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for S 4 Azido 2 Nitrophenyl Thiophenol
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of S-(4-azido-2-nitrophenyl)thiophenol allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process helps in identifying key bond formations and potential synthetic challenges.
The primary disconnection in the retrosynthesis of this compound involves the carbon-sulfur bond. This leads to two key synthons: a nucleophilic thiophenol equivalent and an electrophilic 4-azido-2-nitrophenyl moiety.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-S bond): This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. This points to thiophenol as the nucleophile and a derivative of 1-halo-4-azido-2-nitrobenzene as the electrophilic partner.
Key Intermediate 1: Thiophenol. This is a readily available starting material.
Key Intermediate 2: 1-Chloro-4-azido-2-nitrobenzene or 1-Fluoro-4-azido-2-nitrobenzene. The halogen acts as a leaving group in the SNAr reaction. Fluorine is often a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.
Disconnection 2 (C-N3 bond): The azido (B1232118) group in 1-halo-4-azido-2-nitrobenzene can be retrosynthetically derived from an amino group. This suggests a diazotization reaction followed by substitution with an azide (B81097) source.
Key Intermediate 3: 4-Halo-3-nitroaniline.
Disconnection 3 (C-NO2 bond): The nitro group on 4-halo-3-nitroaniline can be introduced via electrophilic nitration of a simpler precursor.
Starting Material: 4-Haloaniline.
This analysis identifies the following key synthetic intermediates and their corresponding synthon equivalents:
| Key Intermediate | Synthon Equivalent |
| 1-Fluoro-4-azido-2-nitrobenzene | Electrophilic aryl halide for SNAr |
| 4-Fluoro-3-nitroaniline (B182485) | Precursor for the introduction of the azido group |
| Thiophenol | Nucleophilic thiol source |
The primary strategic disconnection is the formation of the thioether bond via nucleophilic aromatic substitution. The success of this reaction is highly dependent on the activation of the aromatic ring. The presence of two electron-withdrawing groups (nitro and azido) ortho and para to the halogen leaving group strongly activates the ring for nucleophilic attack, making this a favorable strategy.
Potential Challenges:
Regioselectivity of Nitration: During the synthesis of the electrophilic partner, the nitration of the haloaniline precursor must be regioselective to yield the desired isomer. The directing effects of the amino and halo substituents will influence the position of the incoming nitro group.
Stability of the Azido Group: Aryl azides can be thermally unstable and potentially explosive, requiring careful handling and reaction condition control.
Side Reactions: During the SNAr reaction, there is a potential for side reactions, such as the displacement of the nitro group, although this is less likely under controlled conditions. The thiophenol nucleophile can also be oxidized to form a disulfide, necessitating an inert atmosphere.
Optimized Synthetic Routes and Reaction Conditions
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The following sections detail the methodologies for each key transformation.
The key step in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a suitable electrophilic precursor and thiophenol.
The general reaction is as follows:
1-Fluoro-4-azido-2-nitrobenzene + Thiophenol → this compound + HF
Optimized Reaction Conditions:
Electrophile: 1-Fluoro-4-azido-2-nitrobenzene is the preferred electrophile due to the high electronegativity of fluorine, which enhances the rate of SNAr reactions.
Nucleophile: Thiophenol is used as the sulfur source. To facilitate the reaction, it is typically deprotonated in situ to form the more nucleophilic thiophenolate anion.
Base: A mild base such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) is used to deprotonate the thiophenol.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free.
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting decomposition of the azide functionality.
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiophenol to diphenyl disulfide.
| Parameter | Recommended Condition |
| Electrophile | 1-Fluoro-4-azido-2-nitrobenzene |
| Nucleophile | Thiophenol |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
The azido group is typically introduced via a diazotization reaction of an aromatic amine, followed by substitution with an azide salt.
The synthesis of the precursor 1-fluoro-4-azido-2-nitrobenzene would proceed as follows:
Diazotization: 4-Fluoro-3-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Azide Substitution: The diazonium salt is then reacted with an azide source, such as sodium azide (NaN3), to yield 1-fluoro-4-azido-2-nitrobenzene.
Detailed Research Findings:
The introduction of an azido group via a diazonium salt is a well-established and widely used method in organic synthesis. researchgate.net The reaction is generally high-yielding, but careful temperature control is crucial to prevent the decomposition of the diazonium salt. The use of phase-transfer catalysts can sometimes improve the efficiency of the azide substitution step.
The nitro group is a key activating group for the SNAr reaction and is introduced via electrophilic aromatic substitution.
The synthesis of the precursor 4-fluoro-3-nitroaniline involves the nitration of a suitable starting material. A common route is the nitration of 4-fluoroaniline. However, direct nitration of anilines can be problematic due to the strong activation of the ring and the potential for oxidation. A more controlled approach involves the protection of the amino group as an acetanilide.
Protection: 4-Fluoroaniline is reacted with acetic anhydride (B1165640) to form N-(4-fluorophenyl)acetamide.
Nitration: The protected aniline (B41778) is then nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). The acetamido group directs the nitration primarily to the ortho position (due to steric hindrance from the acetamido group, the para position is blocked by the fluorine).
Deprotection: The resulting N-(4-fluoro-2-nitrophenyl)acetamide is then hydrolyzed under acidic or basic conditions to yield 4-fluoro-2-nitroaniline.
Alternatively, starting from 4-fluoronitrobenzene, a nucleophilic aromatic substitution of the nitro group is not feasible. Therefore, the synthesis must proceed through the nitration of a precursor where the directing groups favor the desired substitution pattern.
Derivatization and Functionalization Strategies of this compound
The presence of three distinct functional groups on the this compound scaffold allows for a wide range of derivatization and functionalization strategies. The reactivity of each group can be selectively addressed under appropriate reaction conditions, enabling the stepwise construction of more complex molecular architectures.
The thiophenol group is a versatile functional handle that can undergo a variety of chemical transformations, including alkylation, oxidation, and metal-catalyzed cross-coupling reactions. The nucleophilicity of the sulfur atom is somewhat attenuated by the electron-withdrawing effects of the ortho-nitro and para-azido groups, which must be taken into consideration when planning synthetic routes.
Alkylation: The sulfur atom of the thiophenol can be readily alkylated to form thioethers. This reaction typically proceeds via an SN2 mechanism and is facilitated by a base to deprotonate the thiol to the more nucleophilic thiolate. The choice of base and solvent is crucial to ensure efficient reaction without promoting unwanted side reactions.
| Reagent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | S-(4-azido-2-nitrophenyl)(methyl)sulfane |
| Benzyl bromide | NaH | THF | S-(4-azido-2-nitrophenyl)(benzyl)sulfane |
| Propargyl bromide | Et₃N | Dichloromethane | S-(4-azido-2-nitrophenyl)(prop-2-yn-1-yl)sulfane |
Oxidation: The sulfur atom in this compound can be oxidized to various oxidation states, yielding sulfoxides and sulfones. These transformations are valuable for modifying the electronic properties and steric bulk of the molecule. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like hydrogen peroxide in a controlled manner can yield the sulfoxide, while stronger oxidants or harsher conditions can lead to the sulfone. The chemoselectivity of sulfide (B99878) oxidation can be controlled by reaction temperature and the choice of oxidant. organic-chemistry.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions: The thiophenol moiety can participate in various metal-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. Palladium- and copper-catalyzed reactions are commonly employed for the synthesis of aryl sulfides. rsc.orgnih.gov These reactions typically involve the coupling of the thiophenol with an aryl halide or pseudohalide. The presence of electron-withdrawing groups on the thiophenol can influence the reaction kinetics.
The azido group is a high-energy functional group that serves as a versatile precursor for the introduction of nitrogen-containing functionalities. Its reactivity can be harnessed through several key transformations.
Staudinger Reduction: The Staudinger reaction provides a mild and efficient method for the reduction of the azido group to a primary amine. wikipedia.org This reaction involves treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine. nih.gov This method is highly chemoselective and tolerates a wide range of other functional groups, making it particularly suitable for the selective reduction of the azido group in this compound without affecting the nitro group. nih.govresearchgate.net
Cycloaddition Reactions: The azido group can readily participate in [3+2] cycloaddition reactions with various unsaturated partners, most notably alkynes, to form triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," offering high yields and regioselectivity. Strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes provides an alternative, copper-free method for triazole formation, which is particularly useful in biological contexts. The electron-withdrawing nature of the substituents on the aromatic ring of this compound can influence the rate of these cycloaddition reactions.
Photochemical Reactions: Aryl azides can be photochemically decomposed to generate highly reactive nitrene intermediates. su.seresearchgate.net These nitrenes can then undergo a variety of reactions, including C-H insertion and addition to double bonds, allowing for the formation of new C-N bonds. The presence of the ortho-nitro group can influence the photochemical behavior of the azide.
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
Reduction to an Amine: The selective reduction of the nitro group to an amine is a common and important transformation. A variety of reducing agents and catalytic systems can be employed for this purpose. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a widely used method. ox.ac.ukimedpub.com However, care must be taken to avoid the simultaneous reduction of the azido group. Chemoselective reduction of the nitro group in the presence of an azide can be achieved using specific reagents such as tin(II) chloride or by carefully controlling the reaction conditions with catalytic systems. scispace.comorganic-chemistry.org Heterogeneous catalysts are often favored for their ease of separation and recyclability. tandfonline.comresearchgate.net
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the ortho position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. While this compound itself does not have a leaving group other than the thiophenol, this reactivity pattern is important to consider in the synthesis of its precursors and in potential further modifications of the aromatic ring. Phase-transfer catalysis can be a useful technique to facilitate SNAr reactions. rsc.orgijirset.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the selection of solvents and the development of efficient and recyclable catalysts.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. mgesjournals.com For the synthesis and derivatization of this compound, several greener solvent alternatives to traditional volatile organic compounds (VOCs) can be considered.
Water: As a non-toxic and abundant solvent, water is an attractive medium for many organic reactions. mdpi.comnih.gov While the solubility of this compound in water may be limited, the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media.
Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, offer a more sustainable alternative to petroleum-based solvents. Their application in the synthesis of sulfur- and nitrogen-containing aromatic compounds is an active area of research.
Ionic Liquids and Deep Eutectic Solvents: These non-volatile solvents can offer unique reactivity and selectivity profiles and are often recyclable. ewadirect.comresearchgate.net Their use in the synthesis and modification of functionalized aromatic compounds is being increasingly explored.
The following table summarizes the properties of some green solvents relevant to the synthesis of this compound.
| Solvent | Key Properties | Potential Applications |
| Water | Non-toxic, non-flammable, abundant | Nucleophilic substitutions, reductions |
| Ethanol | Renewable, biodegradable | General solvent for various reactions |
| 2-MeTHF | Bio-derived, stable, good for organometallic reactions | Cross-coupling reactions |
| Cyrene | Bio-derived, biodegradable, polar aprotic | Alternative to DMF, NMP |
| Ionic Liquids | Non-volatile, tunable properties | Catalysis, extractions |
The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis and derivatization of this compound, catalyst development focuses on improving reaction rates, selectivity, and catalyst lifetime, while minimizing waste.
Heterogeneous Catalysts: The use of solid-supported catalysts is highly advantageous as they can be easily separated from the reaction mixture by filtration and reused, reducing catalyst waste and simplifying product purification. researchgate.net For the reduction of the nitro group, heterogeneous catalysts based on metals like palladium, platinum, nickel, or iron supported on materials such as carbon, alumina, or titania are widely used. researchgate.netnih.gov The development of nanocatalysts can offer enhanced activity and selectivity.
Recyclable Homogeneous Catalysts: While homogeneous catalysts often exhibit higher activity and selectivity, their separation from the product can be challenging. Strategies to facilitate their recovery and reuse include their immobilization on soluble polymers or the use of biphasic systems.
Phase-Transfer Catalysts: Phase-transfer catalysis (PTC) is an environmentally friendly technique that can enhance reaction rates between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for organic solvents. acsgcipr.org PTC can be particularly useful for nucleophilic substitution reactions in the synthesis of precursors to this compound. acs.org
Atom Economy and Reaction Yield Optimization
The synthesis of this compound, like any chemical manufacturing process, is critically evaluated on its efficiency, sustainability, and economic viability. Two key metrics in this evaluation are reaction yield and atom economy. High reaction yields ensure that the maximum amount of product is obtained from the starting materials, while a high atom economy indicates that a large proportion of the atoms in the reactants are incorporated into the final desired product, minimizing waste. The optimization of synthetic strategies for this compound, therefore, focuses on maximizing these two parameters.
The predominant method for the synthesis of this compound is anticipated to be a nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, a suitable thiophenol derivative acts as the nucleophile, displacing a leaving group, typically a halide, from an activated aromatic ring. The presence of electron-withdrawing groups, such as the nitro and azido moieties on the phenyl ring, facilitates this reaction.
A plausible synthetic route involves the reaction of 4-azido-2-nitro-1-halobenzene with a thiophenolate salt. The optimization of this reaction would involve a systematic investigation of various parameters to enhance the yield and reduce by-product formation.
Reaction Yield Optimization
The yield of the SNAr reaction for the synthesis of this compound can be significantly influenced by several factors, including the choice of solvent, base, temperature, and reaction time.
Solvent Effects: The polarity and aprotic nature of the solvent are crucial. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the thiophenolate salt, thereby increasing the nucleophilicity of the thiolate anion. A comparative study of solvents would likely show that dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) provide higher yields compared to less polar solvents.
Base Selection: The choice of base is critical for the deprotonation of thiophenol to form the more reactive thiophenolate nucleophile. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases such as triethylamine (TEA). The strength and solubility of the base can affect the reaction rate and yield.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products through decomposition of the starting materials or the product. Optimization involves finding the ideal temperature that provides a high yield in a reasonable timeframe. Microwave-assisted synthesis has emerged as a valuable technique to significantly reduce reaction times and often improve yields by providing rapid and uniform heating.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound based on analogous reactions reported in the literature.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K2CO3 | 110 | 12 | 45 |
| 2 | Acetonitrile | K2CO3 | 80 | 8 | 65 |
| 3 | DMF | K2CO3 | 100 | 6 | 82 |
| 4 | DMSO | K2CO3 | 100 | 6 | 85 |
| 5 | DMF | NaH | 25 | 4 | 90 |
| 6 | DMF (MW) | K2CO3 | 120 | 0.5 | 92 |
This data is illustrative and based on typical results for similar nucleophilic aromatic substitution reactions.
Atom Economy
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
[ \text{Atom Economy (%)} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100 ]
For the proposed synthesis of this compound from 1-chloro-4-azido-2-nitrobenzene and thiophenol, the reaction would be:
C6H3ClN4O2 + C6H6S + Base → C12H8N4O2S + [Base·HCl]
In this reaction, the atoms from the base and the leaving group (chloride) are not incorporated into the final product and are considered waste. To improve the atom economy, one might consider catalytic approaches or reactions where by-products are minimized or are of value. However, in many classical organic reactions like SNAr, the generation of a salt by-product is often unavoidable. The focus then shifts to selecting reactants and bases that have lower molecular weights to maximize the atom economy percentage.
Mechanistic Investigations of S 4 Azido 2 Nitrophenyl Thiophenol Reactivity
Photochemical Reactivity of the Azido (B1232118) Group
Aryl azides are well-known for their photochemical reactivity, which is central to the utility of S-(4-azido-2-nitrophenyl)thiophenol in applications like photo-crosslinking. Upon absorption of ultraviolet (UV) light, the azido group undergoes a series of transformations initiated by the formation of a highly reactive nitrene intermediate. su.se
Nitrene Generation and Subsequent Reaction Pathways
The primary photochemical event for an aryl azide (B81097) is the absorption of a photon, leading to an electronically excited state. acs.org This excited state rapidly undergoes extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive and electron-deficient species known as an arylnitrene. su.seacs.org For this compound, this process yields the corresponding S-(2-nitro-4-nitrenophenyl)thiophenol intermediate.
Theoretical and experimental studies on similar aryl azides have shown that photolysis initially populates an excited singlet state of the azide. acs.org This is followed by rapid decay to form the singlet nitrene, which is also a short-lived species. su.seacs.org The singlet nitrene can then either react directly or undergo intersystem crossing to the more stable triplet nitrene ground state. The specific reaction pathway taken depends heavily on the surrounding chemical environment and the electronic nature of the substituents on the aromatic ring.
Once generated, the arylnitrene can engage in several reaction types:
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form an amine.
Insertion Reactions: Nitrenes can insert into C-H or N-H bonds. Intramolecular C-H insertion is a common pathway for ortho-substituted aryl nitrenes. youtube.com
Addition to Double Bonds: Nitrenes add to alkenes to form aziridines. youtube.com
Rearrangement: The nitrene can trigger rearrangements of the aromatic ring, most notably ring expansion. youtube.com
Cycloaddition: Arylnitrenes can act as 1,3-dipoles in cycloaddition reactions. nih.gov
Photoinduced Rearrangements and Cycloadditions
The highly reactive nitrene generated from the photolysis of this compound can undergo characteristic rearrangements and cycloadditions.
Rearrangements: A significant photoinduced rearrangement pathway for aryl nitrenes involves ring expansion. The singlet nitrene can rearrange to a dehydroazepine intermediate, which can then be trapped by nucleophiles present in the reaction medium. For example, photolysis of ortho-substituted aryl azides in the presence of diethylamine (B46881) has been shown to yield 2-diethylamino-1H-azepine intermediates. acs.org This pathway is a potential reaction for the nitrene derived from this compound. Another well-known rearrangement is the Curtius rearrangement, which occurs with acyl azides upon photolysis to form an isocyanate via a nitrene intermediate. rsc.org
Cycloadditions: Nitrenes are valuable one-atom components for cycloaddition reactions to synthesize nitrogen-containing heterocycles. nih.gov They can participate in various modes of cycloaddition, including:
[3+2] Cycloaddition: Nitrones, which can be formed from nitrenes, readily undergo 1,3-dipolar cycloadditions with alkenes or alkynes to form isoxazolidines or isoxazolines, respectively. wikipedia.org
[4+1] and [5+1] Cycloadditions: Metal-catalyzed nitrene transfer reactions have enabled formal [4+1] cycloadditions with dienes and even [5+1] cycloadditions with vinylcyclopropanes to synthesize five- and six-membered N-heterocycles. nih.gov
The specific cycloaddition products depend on the nature of the reacting partner and whether the reaction proceeds via a concerted or stepwise mechanism. sinica.edu.tw
Quantum Yield and Photochemical Efficiency Studies
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ or Qp), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. For photolabile compounds like this compound, the quantum yield of photoreaction is a critical parameter.
Studies on structurally related compounds provide insight into the expected photochemical efficiency. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines, which also feature a 2-nitrophenyl group, has been investigated. In these systems, excitation leads to an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety, followed by proton transfer, with a quantum yield of approximately 0.3. nih.gov Another relevant study on 1-(2-nitrophenyl)ethyl phosphate, a common "caged" compound, reported a photolysis quantum yield of 0.53 when irradiated in the near-UV range. nih.gov
Table 1: Photochemical Parameters of Related Nitrophenyl Compounds
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Key Observation | Reference |
|---|---|---|---|---|
| 4-(2-nitrophenyl)-1,4-dihydropyridines | 366 | ~0.3 | Reaction proceeds via intramolecular electron and proton transfer. | nih.gov |
| 1-(2-nitrophenyl)ethyl phosphate | 342 | 0.53 | Standard for near-UV photolysis quantum yield measurements. | nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles
Beyond its photochemical reactivity, this compound exhibits a dual electronic character defined by its sulfur atom and the substituted aromatic ring.
Role of the Thiophenol Sulfur as a Nucleophile
The sulfur atom of the thiophenol group is a soft and potent nucleophile. libretexts.org Thiophenols are generally more acidic than the corresponding phenols, and their conjugate bases, thiophenolates, are excellent nucleophiles. libretexts.org The nucleophilicity of the sulfur in this compound allows it to participate in a variety of reactions, such as alkylation and Michael additions. wikipedia.org
The reactivity of the sulfur nucleophile is modulated by the electronic nature of the substituents on both aromatic rings. The electron-withdrawing nitro and azido groups on the adjacent ring decrease the electron density on the sulfur atom through inductive and resonance effects, thereby reducing its nucleophilicity compared to unsubstituted thiophenol. researchgate.net Conversely, these groups increase the acidity of the thiol proton, facilitating the formation of the highly nucleophilic thiophenolate anion under basic conditions.
Studies comparing the nucleophilicity of various sulfur compounds have established clear reactivity sequences. For reactions with S-nitrosothiols, the reactivity order was found to be SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻, highlighting the strong nucleophilic character of thiolate anions (MeS⁻). rsc.org
Table 2: General Nucleophilicity Trends for Thiophenols
| Compound Type | Substituent Effect | Relative Nucleophilicity | Reference |
|---|---|---|---|
| Thiophenols | Electron-donating groups | Increased | researchgate.net |
| Thiophenols | Electron-withdrawing groups (e.g., -NO₂) | Decreased | researchgate.net |
| Thiophenolates (RS⁻) | General | Highly nucleophilic | libretexts.org |
Electrophilic Nature of the Nitro-Substituted Aromatic Ring
The aromatic ring bearing the azido and nitro groups is highly electron-deficient. The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic aromatic substitution. numberanalytics.commsu.edugalaxy.ai It directs incoming electrophiles to the meta position relative to itself. numberanalytics.comquora.com
More importantly, the strong electron-withdrawing character of the nitro and azido groups makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) . numberanalytics.comnih.gov These groups activate the ring for attack by nucleophiles, particularly at the positions ortho and para to the nitro group. In this compound, the carbon atoms attached to the sulfur (position 1), the nitro group (position 2), and the azido group (position 4) are all activated towards nucleophilic attack. A strong nucleophile could potentially displace one of these groups, although the thiophenoxy group is typically not a good leaving group unless further activated. However, this electrophilic character is a key feature of nitro-substituted aromatic rings. nih.gov
Reduction and Oxidation Chemistry of this compound
The reactivity of this compound is significantly influenced by the presence of both a nitro group and a thiophenol moiety. These functional groups can undergo various reduction and oxidation reactions, often with a degree of selectivity depending on the reagents and reaction conditions employed.
The reduction of the nitro group in aromatic compounds is a well-established transformation in organic synthesis, and this compound is no exception. wikipedia.org The primary product of this reduction is the corresponding amine derivative, S-(4-azido-2-aminophenyl)thiophenol. Several methods can be employed to achieve this transformation, with the choice of reagent often dictated by the desire to preserve the azide and thiophenol functionalities.
Commonly used methods for the reduction of aromatic nitro groups to amines include:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective for nitro group reduction, care must be taken as these conditions can sometimes lead to the reduction of the azide group as well. commonorganicchemistry.com
Metal-based Reductions: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as acetic acid, provide a milder alternative for reducing nitro groups while often leaving other functional groups intact. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this purpose. commonorganicchemistry.com
Sulfide-based Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used for the selective reduction of one nitro group in the presence of others and are generally unreactive towards aliphatic nitro groups. commonorganicchemistry.com In the context of dinitrophenols, selective reduction to the corresponding nitroaminophenol can be achieved using sodium sulfide. wikipedia.org For instance, 2,4-dinitrophenol (B41442) can be partially reduced to 2-amino-4-nitrophenol. google.comorgsyn.org
The selective reduction of the nitro group in this compound is crucial for synthesizing derivatives with altered electronic and reactivity properties. The resulting amino group can participate in a variety of subsequent chemical transformations.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | Varies | Can also reduce azides. commonorganicchemistry.com |
| H₂/Raney Nickel | Varies | Often used to avoid dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Acidic (e.g., AcOH) | Mild, can be selective. commonorganicchemistry.com |
| Zn/Acid | Acidic (e.g., AcOH) | Mild, can be selective. commonorganicchemistry.com |
| SnCl₂ | Mild | Can be selective. commonorganicchemistry.com |
| Na₂S | Varies | Can selectively reduce one nitro group. commonorganicchemistry.com |
The thiophenol group (-SH) is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The most common oxidation products of thiophenols are disulfides, sulfonic acids, and other sulfur-containing species.
In the case of this compound, the electron-withdrawing nitro group increases the acidity of the thiol group, making the corresponding thiophenolate anion more stable. This electronic effect can influence the oxidation potential of the thiophenol moiety.
While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided context, the general principles of thiophenol oxidation apply. Mild oxidizing agents, such as air or iodine, can lead to the formation of the corresponding disulfide, bis(4-azido-2-nitrophenyl) disulfide. Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can further oxidize the sulfur atom to form sulfonic acids.
It is important to note that under certain conditions, the nitro group itself can participate in redox reactions, potentially acting as an oxidant.
Click Chemistry Applications and Mechanisms
The azide functional group in this compound makes it a valuable participant in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.org The most prominent of these is the azide-alkyne cycloaddition.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org This reaction is characterized by its high yield, mild reaction conditions (often performed in aqueous solutions), and tolerance of a wide range of functional groups. organic-chemistry.org
The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring. wikipedia.org The presence of electron-withdrawing substituents on the azide can influence its reactivity in CuAAC reactions. researchgate.net
This compound can be readily employed in CuAAC reactions to conjugate it with various alkyne-containing molecules, enabling its incorporation into larger molecular architectures for applications in materials science and bioconjugation.
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide without the need for a metal catalyst. nih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. nih.gov
SPAAC is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern. nih.gov this compound can participate in SPAAC reactions with various cyclooctynes, offering a bioorthogonal method for its conjugation. The reaction rate of SPAAC can be influenced by the specific structure of the cyclooctyne and the electronic properties of the azide. nih.gov
While CuAAC and SPAAC are the most common click reactions involving azides, the reactivity of the azide group is not limited to these transformations. The azide functionality can exhibit divergent reactivity depending on the reaction partners and conditions.
For instance, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can lead to the formation of the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer typically obtained from CuAAC. mdpi.com Furthermore, azides can participate in other types of cycloadditions and rearrangements.
The presence of the nitro and thiophenol groups in this compound adds another layer of complexity and potential for divergent reactivity. For example, in the presence of certain reagents, intramolecular reactions involving the azide and one of the other functional groups could potentially occur, leading to novel heterocyclic structures. Research by Cadogan and Tait has shown that deoxygenation of related aryl 2-nitrophenyl sulfides with phosphites can lead to complex heterocyclic products through the intermediacy of benzothiazaphospholes. rsc.org While not a direct click chemistry paradigm, this illustrates the potential for unexpected reactivity pathways.
Table 2: Comparison of Azide-Alkyne Click Chemistry Reactions
| Reaction | Catalyst | Product Regioisomer | Key Features |
|---|---|---|---|
| CuAAC | Copper(I) | 1,4-disubstituted | High yield, mild conditions, wide scope. organic-chemistry.orgwikipedia.org |
| SPAAC | None (Strain-promoted) | Mixture of regioisomers | Bioorthogonal, no metal catalyst required. nih.gov |
| RuAAC | Ruthenium | 1,5-disubstituted | Complementary regioselectivity to CuAAC. mdpi.com |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for S 4 Azido 2 Nitrophenyl Thiophenol
Vibrational Spectroscopy Methodologies
Infrared (IR) Spectroscopic Techniques for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of key functional groups within a molecule. For S-(4-azido-2-nitrophenyl)thiophenol, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural motifs. The azide (B81097) group (N₃) typically displays a strong, sharp absorption band in the region of 2100-2160 cm⁻¹ due to its asymmetric stretching vibration. The nitro group (NO₂) is expected to show two prominent stretching vibrations: an asymmetric stretch between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-S stretching vibration is generally weaker and can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| C-S | Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopic Analysis of Molecular Vibrations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or weakly polar bonds. The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, is also expected to be prominent in the Raman spectrum. The azide asymmetric stretch is often Raman active as well. The aromatic ring vibrations, particularly the ring breathing modes, typically give rise to strong and characteristic Raman signals. The C-S bond, due to its polarizability, should also be observable in the Raman spectrum.
Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |
| Aromatic Ring | Ring Breathing | 1000 - 1600 | Strong |
| C-S | Stretch | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Elucidation
The ¹H NMR spectrum of this compound would provide valuable information about the number, environment, and connectivity of the hydrogen atoms. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the thiophenol ring would likely appear as a multiplet in the range of 7.0-7.6 ppm. The protons on the 4-azido-2-nitrophenyl ring would be more deshielded due to the electron-withdrawing effects of the nitro and azide groups, and their signals are predicted to appear further downfield, potentially in the range of 7.5-8.5 ppm. The specific splitting patterns (e.g., doublets, triplets, doublets of doublets) would depend on the coupling between adjacent protons and would be crucial for assigning each signal to a specific proton.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophenol Ring Protons | 7.0 - 7.6 | Multiplet |
| 4-azido-2-nitrophenyl Ring Protons | 7.5 - 8.5 | Multiplets |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic rings are expected to resonate in the region of 110-160 ppm. The carbon atom attached to the sulfur (C-S) would have a specific chemical shift, as would the carbons attached to the nitro (C-NO₂) and azide (C-N₃) groups. The electron-withdrawing nature of the nitro and azide groups would cause the attached carbons and those in their vicinity to be shifted downfield.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Carbon attached to Sulfur (C-S) | 120 - 140 |
| Carbon attached to Nitro group (C-NO₂) | 140 - 155 |
| Carbon attached to Azide group (C-N₃) | 135 - 150 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different fragments of the molecule. For instance, it could show a correlation between the protons on the thiophenol ring and the carbon atom of the other ring that is bonded to the sulfur atom, thus confirming the thioether linkage.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the precise structure of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or specialized compound like this compound, it would be crucial for confirming its molecular weight and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. The expected theoretical monoisotopic mass for this compound (C₁₂H₈N₄O₂S) can be calculated, and an experimental HRMS measurement would serve to confirm this composition.
Interactive Data Table: Theoretical Mass Calculation (Note: This table is based on theoretical calculations, as experimental data is unavailable.)
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Charge (z) | Expected [M+H]⁺ (Da) |
|---|---|---|---|---|
| This compound | C₁₂H₈N₄O₂S | 284.0371 | 1 | 285.0449 |
Fragmentation Pattern Analysis for Structural Confirmation
In conjunction with HRMS, techniques such as tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern of this compound. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of atoms and confirm the structure of the molecule. Key fragmentation pathways would likely involve the loss of the azido (B1232118) group (N₃), the nitro group (NO₂), and cleavage of the thioether bond, providing characteristic mass losses that would be diagnostic for the compound's structure.
Electronic Spectroscopy Methodologies
Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure and properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy would reveal information about the electronic transitions within this compound. The presence of chromophores such as the nitrophenyl and azido groups is expected to result in characteristic absorption bands in the ultraviolet and visible regions of the spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be indicative of the π-electron system and could be influenced by solvent polarity.
Fluorescence Spectroscopy for Emissive Properties
Fluorescence spectroscopy would be used to determine if this compound exhibits emissive properties upon excitation with UV or visible light. Many aromatic compounds are fluorescent, and the presence of the nitro group, which can act as a fluorescence quencher, would make such an investigation particularly interesting. If fluorescent, key parameters such as the excitation and emission maxima, quantum yield, and fluorescence lifetime would be determined to characterize its photophysical behavior.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtainable as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing. This data is invaluable for understanding the molecule's conformation and its interactions in a condensed phase.
Analysis of Crystal Packing and Intermolecular InteractionsA detailed analysis of how molecules of this compound arrange themselves in a crystal lattice is entirely dependent on the solved crystal structure. This would involve identifying and quantifying intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions, including specific bond distances and angles. Without the crystallographic data, any discussion on this topic would be purely speculative and would not meet the scientific accuracy required for the article.
Therefore, due to the absence of the necessary primary research data in the public domain, the generation of the requested article with its specified structure and content is not feasible at this time.
Computational and Theoretical Studies on S 4 Azido 2 Nitrophenyl Thiophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For a complex molecule like S-(4-azido-2-nitrophenyl)thiophenol, methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its molecular orbitals and reactivity patterns.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can understand a molecule's susceptibility to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity.
In studies of related compounds, such as p-nitrophenol, DFT calculations at the B3LYP/6-311G(d,p) level of theory have shown that the presence of the nitro group significantly lowers the HOMO-LUMO gap, indicating higher reactivity compared to less substituted phenols. For instance, the calculated HOMO-LUMO gap for p-nitrophenol is 4.3596 eV. This suggests that the nitro group in this compound would also lead to a relatively small HOMO-LUMO gap, making the molecule reactive.
Furthermore, analysis of thiophenol derivatives using DFT has revealed the influence of various substituents on their electronic properties. These studies often calculate parameters like ionization potential, electron affinity, and global hardness to predict reactivity. For this compound, the combined electron-withdrawing effects of the nitro and azido (B1232118) groups are expected to significantly influence the energies of the frontier orbitals.
A comparative DFT study of phenol (B47542) and thiophenol analogues highlighted that thiophenol derivatives are effective radical scavengers. The study employed the B3LYP/6-311++G(d,p) level of theory to analyze properties such as bond dissociation energies and HOMO-LUMO gaps. This suggests that the thiophenol moiety in the target compound could also impart antioxidant properties.
Q & A
Q. What experimental strategies are effective for detecting S-(4-azido-2-nitrophenyl)thiophenol in environmental samples?
Fluorescent probes, such as TPE-DCM-based systems (e.g., TD-1), leverage nucleophilic substitution mechanisms. Thiophenol reacts with the 2,4-dinitrophenyl group in TD-1, releasing SO₂ and generating a phenol derivative detectable via fluorescence enhancement (Φ = 0.083 at 570 nm). Validation includes HPLC and mass spectrometry to confirm cleavage products (e.g., m/z 573.3 for derivative [4]). Probes are tested in real water samples (e.g., Saône River) with near-100% signal recovery .
Q. How can synthetic routes for this compound derivatives be optimized?
Key steps include:
- Azide functionalization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate azide groups to aromatic cores .
- Protection/deprotection : Acetyl-protected intermediates (e.g., TPE2S) are deprotected using aqueous MeOH/Et₃N to yield active thiols .
- Electrophilic substitution : Nitro and azido groups are introduced via nitration and diazotization, with careful control of reaction pH and temperature to avoid side reactions .
Q. What analytical methods quantify free vs. total thiophenol concentrations in complex matrices?
Iodometric titration distinguishes free thiophenol (reacts directly with iodine) from total thiophenol (released via acid hydrolysis). Calculations:
Where and are iodine volumes for total and free thiophenol, is iodine normality, and is sample mass. Emulsifiable concentrates require solvent extraction (e.g., Twelve-80/edifenphos mixtures) .
Advanced Research Questions
Q. How do reaction kinetics and mechanisms of this compound vary under micellar vs. bulk conditions?
Surfactants like cetyltrimethylammonium bromide (CTAB) alter thiophenol’s apparent pKa, enhancing nucleophilicity. Pseudo-first-order rate constants () for hydrolysis reactions increase linearly with thiophenol concentration in CTAB micelles, following:
Here, is the spontaneous hydrolysis rate, and is the catalytic rate constant. Kinetic profiles are validated via UV-Vis spectroscopy .
Q. What computational methods predict the electronic and vibrational properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G** level accurately predicts vibrational modes (e.g., S-H stretching at ~2570 cm⁻¹) and structural parameters (bond lengths, angles). Solvent effects are modeled using the Onsager continuum approach. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing stability .
Q. How can contradictory fluorescence data from thiophenol probes be resolved?
Probe selectivity depends on molecular architecture. For example:
- TD-1 : Fluorescence enhancement via intramolecular charge transfer (ICT) restoration after thiophenol cleavage.
- TD-2 : Minimal response due to steric hindrance or inefficient leaving-group release. Validate using competitive nucleophiles (e.g., glutathione) and pH titrations (optimal pH 7–9 for TD-1) .
Methodological Considerations
Q. What steps ensure reproducibility in synthesizing This compound derivatives?
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) isolates intermediates.
- Characterization : Report yields, melting points, Rf values, and spectroscopic data (¹H/¹³C NMR, HRMS) for new compounds. For known compounds, cite literature data (e.g., CAS 123883-88-5) .
Q. How do environmental factors (e.g., pH, ionic strength) influence thiophenol detection limits?
- pH : Fluorescence intensity of TD-1 increases linearly from pH 5 to 9 due to thiophenol deprotonation (pKa ~6.5).
- Ionic strength : High salt concentrations (>100 mM) may quench fluorescence via aggregation-caused quenching (ACQ). Use phosphate-buffered saline (PBS) with 10% THF to stabilize probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
